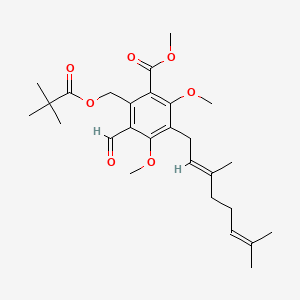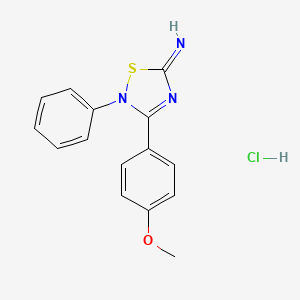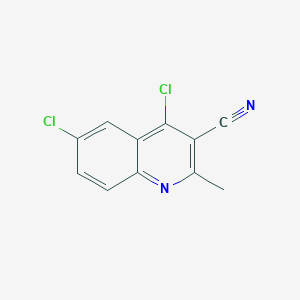
methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including formyl, methoxy, and pivaloyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate involves several steps. The starting materials typically include 3,7-dimethylocta-2,6-dien-1-ol and 2,4-dimethoxybenzoic acid. The synthesis process may involve the following steps:
Esterification: The 2,4-dimethoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst to form the methyl ester.
Formylation: The methyl ester is then formylated using a formylating agent such as formic acid or formic anhydride.
Alkylation: The formylated ester is alkylated with 3,7-dimethylocta-2,6-dien-1-ol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy and pivaloyloxy groups can influence the compound’s solubility and stability, affecting its bioavailability and pharmacokinetics.
類似化合物との比較
Similar Compounds
Methyl 2,4-dimethoxybenzoate: Lacks the formyl and pivaloyloxy groups.
3,7-Dimethylocta-2,6-dien-1-yl benzoate: Lacks the formyl and methoxy groups.
Uniqueness
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of formyl, methoxy, and pivaloyloxy groups makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C27H38O7 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
methyl 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,2-dimethylpropanoyloxymethyl)-3-formyl-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C27H38O7/c1-17(2)11-10-12-18(3)13-14-19-23(31-7)20(15-28)21(16-34-26(30)27(4,5)6)22(24(19)32-8)25(29)33-9/h11,13,15H,10,12,14,16H2,1-9H3/b18-13+ |
InChIキー |
KWMOYIMGSQVAIS-QGOAFFKASA-N |
異性体SMILES |
CC(=CCC/C(=C/CC1=C(C(=C(C(=C1OC)C(=O)OC)COC(=O)C(C)(C)C)C=O)OC)/C)C |
正規SMILES |
CC(=CCCC(=CCC1=C(C(=C(C(=C1OC)C(=O)OC)COC(=O)C(C)(C)C)C=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate](/img/structure/B11825991.png)
![Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11826013.png)

![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11826025.png)

![(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B11826040.png)

![{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)


![3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11826060.png)


